molecular formula C25H34N4O2 B3875639 N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

Cat. No. B3875639
M. Wt: 422.6 g/mol
InChI Key: MVMOUUNRGCADLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-methylbutoxy)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine, commonly known as MBBA, is a benzimidazole derivative that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

MBBA exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of the intrinsic apoptotic pathway, ultimately resulting in the death of cancer cells. Moreover, MBBA has also been shown to inhibit the activity of histone deacetylases, enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, further contributing to the anticancer activity of MBBA.
Biochemical and Physiological Effects:
MBBA has been shown to exhibit potent anticancer activity both in vitro and in vivo. In addition to its anticancer activity, MBBA has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, MBBA has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of MBBA is its potent anticancer activity against a wide range of cancer cell lines. Moreover, MBBA has been shown to exhibit a favorable toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, one of the major limitations of MBBA is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on MBBA. One of the potential directions is the development of more efficient synthesis methods for MBBA, which can improve its yield and purity. Moreover, further studies are required to elucidate the molecular mechanism of action of MBBA and its potential targets. Additionally, preclinical and clinical studies are required to evaluate the safety and efficacy of MBBA in vivo and to determine its potential therapeutic applications in various diseases. Finally, the development of novel formulations and delivery systems for MBBA can improve its bioavailability and efficacy in vivo.

Scientific Research Applications

MBBA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Various studies have shown that MBBA exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, MBBA has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Apart from its anticancer activity, MBBA has also shown potential in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

N-[[4-(3-methylbutoxy)phenyl]methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-20(2)11-16-31-22-9-7-21(8-10-22)19-26-25-27-23-5-3-4-6-24(23)29(25)13-12-28-14-17-30-18-15-28/h3-10,20H,11-19H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOUUNRGCADLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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